hemoglobin Kofu
Description
Hemoglobin Kofu (Hb Kofu) is an electrophoretically silent hemoglobin variant first described in 2003 . It results from a point mutation in the β-globin chain at position 84 (EF8), where threonine is substituted by isoleucine (β84 Thr→Ile) . This mutation occurs in a region critical for stabilizing hemoglobin’s tertiary structure, yet Hb Kofu retains normal oxygen-binding affinity and stability, distinguishing it from other variants with similar mutations .
Properties
CAS No. |
124375-78-6 |
|---|---|
Molecular Formula |
C10H16N4O3.Cl |
Synonyms |
hemoglobin Kofu |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hemoglobin Variants
Hb Kofu belongs to a group of hemoglobin variants with substitutions in the β-globin chain. Below is a detailed comparison with structurally or functionally similar variants:
Table 1: Comparative Analysis of Hemoglobin Kofu and Related Variants
Key Findings:
However, Hb Saale’s Thr→Ala mutation induces conformational instability, detectable via isoelectric focusing (IEF) . In contrast, Hb Kofu’s Thr→Ile substitution preserves structural integrity .
Functional Integrity: Unlike Hb Tacoma (which increases oxygen affinity) or Hb Nevers (which causes methemoglobinemia), Hb Kofu maintains normal oxygen-binding kinetics and heme stability .
Clinical Relevance: Hb Kofu’s lack of clinical symptoms contrasts with variants like Hb North Chicago, which reduces cooperativity, and Hb Tacoma, which is associated with hemolytic anemia .
Detection Challenges: Standard electrophoresis fails to identify Hb Kofu, necessitating advanced methods such as HPLC or tandem mass spectrometry for diagnosis .
Mechanistic Insights:
- β84 Substitutions : The β84 residue resides in the EF8 helical segment, which stabilizes the heme pocket. Substitutions with smaller residues (e.g., Ala in Hb Saale) disrupt hydrophobic interactions, whereas bulkier residues (e.g., Ile in Hb Kofu) preserve stability .
- Oxygen Affinity: Variants like Hb Tacoma (β30 Arg→Ser) destabilize the α1β1 interface, increasing oxygen affinity.
Q & A
Q. What laboratory techniques are most effective for detecting hemoglobin Kofu, and how do they differentiate it from other variants?
this compound is identified using isoelectric focusing (IEF) due to its distinct isoelectric point (pI) compared to Hb A. Direct DNA sequencing of the β-globin gene confirms the A→G mutation in codon 84 (β84(EF8) Thr→Ile). Unlike Hb Saale, which is undetectable via IEF, Hb Kofu’s pI shift reflects conformational changes without instability . Differentiation from other silent variants requires combining IEF with chromatographic methods (e.g., HPLC) to assess elution profiles .
Q. What genetic mutation underlies this compound, and how is this characterized in molecular studies?
The mutation is a single nucleotide substitution (A→G) in codon 84 of the β-globin gene, leading to a threonine-to-isoleucine substitution. Characterization involves polymerase chain reaction (PCR) amplification of the β-globin gene region followed by Sanger sequencing. This approach is critical to distinguish Hb Kofu from phenotypically similar variants like Hb Saale, which has different functional implications .
Q. Are there clinical manifestations associated with this compound, and how should they be interpreted diagnostically?
Hb Kofu is typically asymptomatic with no reported instability or altered oxygen affinity. However, its presence in compound heterozygosity with thalassemia or other hemoglobinopathies may require additional testing (e.g., red cell indices, solubility tests) to rule out clinical significance. Diagnostic workflows should integrate genetic testing to confirm the variant and exclude pathogenic interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in functional data between this compound and electrophoretically silent variants like Hb Saale?
Discrepancies arise from differences in conformational stability: Hb Saale shows moderate instability, while Hb Kofu does not. To address this, oxygen equilibrium studies on hemolysates and CO recombination kinetics post-flash photodissociation are employed. These methods assess oxygen-binding kinetics and heterotropic effects (e.g., 2,3-DPG modulation), revealing functional equivalence to Hb A in Hb Kofu but not in Hb Saale .
Q. What experimental designs are optimal for studying conformational changes in this compound?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are gold standards for resolving tertiary structural changes caused by the β84 Thr→Ile substitution. Comparative analyses with wild-type Hb A and Hb Saale can elucidate how subtle substitutions alter heme-pocket dynamics. Additionally, circular dichroism (CD) spectroscopy quantifies secondary structure stability under varying pH and temperature conditions .
Q. How should researchers design studies to evaluate heterotropic effects in this compound?
Use hemolysate-based assays to measure the impact of allosteric modulators (e.g., 2,3-DPG, chloride ions) on oxygen affinity. Control experiments with Hb A and Hb Saale are critical for comparative analysis. Data interpretation should focus on Hill coefficients and P50 values to quantify cooperativity and oxygen affinity, respectively. These studies confirm Hb Kofu’s functional normalcy despite its electrophoretic mobility shift .
Q. What methodologies address the challenges of detecting this compound in populations with high genetic diversity?
High-throughput sequencing (e.g., next-generation sequencing) combined with multiplex ligation-dependent probe amplification (MLPA) can screen for Hb Kofu in cohorts with diverse hemoglobinopathies. Population-specific primers and bioinformatic pipelines (e.g., variant annotation tools) improve detection accuracy. This approach is vital in regions where Hb Kofu may co-occur with α-thalassemia or Hb E .
Methodological Considerations
- Contradiction Analysis : When functional data conflict (e.g., stability vs. electrophoretic behavior), cross-validate findings using orthogonal techniques like thermal stability assays and mass spectrometry .
- Data Interpretation : Use Bland-Altman plots or Cohen’s kappa to assess agreement between IEF and sequencing results in large cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
